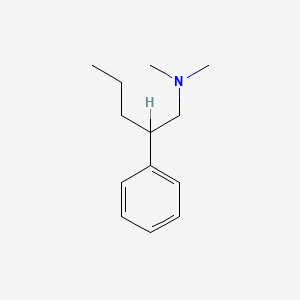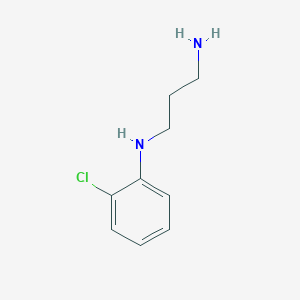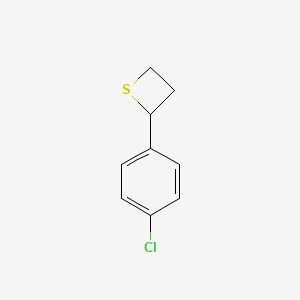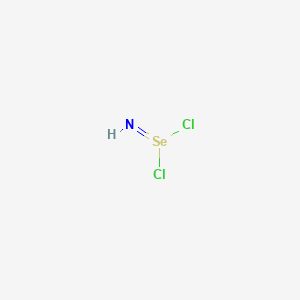
1,2-Dihexylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihexylcyclopropene is an organic compound with the molecular formula C15H28 . It is a cyclopropene derivative where two hexyl groups are attached to the cyclopropene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihexylcyclopropene typically involves the reaction of hexyl-substituted alkenes with carbenes. Carbenes are highly reactive species that can add to double bonds to form cyclopropane rings. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropene ring .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihexylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dihexylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,2-Dihexylcyclopropene exerts its effects involves the interaction of its cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species .
Vergleich Mit ähnlichen Verbindungen
Cyclopropene: The parent compound of 1,2-Dihexylcyclopropene, with no substituents.
1,2-Dimethylcyclopropene: A similar compound with methyl groups instead of hexyl groups.
1,2-Diphenylcyclopropene: A compound with phenyl groups attached to the cyclopropene ring.
Uniqueness: this compound is unique due to the presence of long hexyl chains, which can influence its physical and chemical properties.
Eigenschaften
CAS-Nummer |
35365-52-7 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
1,2-dihexylcyclopropene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-14-13-15(14)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
OTAPPAKLMIEBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



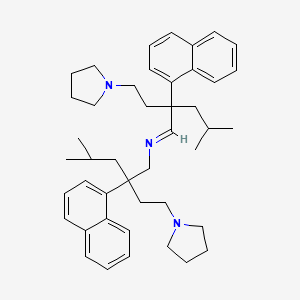
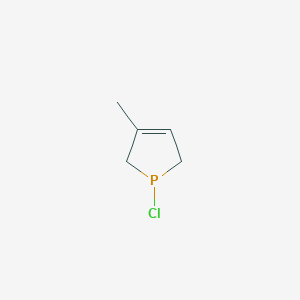

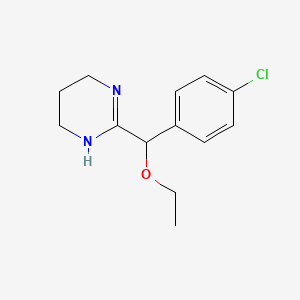
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

